![molecular formula C24H16Cl2N2O3 B330162 METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B330162.png)
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C24H16Cl2N2O3. This compound is characterized by the presence of a quinoline ring, a dichlorophenyl group, and a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the quinoline and dichlorophenyl intermediates. One common method involves the following steps:
Preparation of 2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid: This step involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.
Formation of the amide bond: The quinolinecarboxylic acid is then reacted with methyl 2-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties, where it can disrupt essential biological pathways in pathogens and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate .
- 2,4-Disubstituted thiazoles .
Uniqueness
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific structural features, such as the combination of a quinoline ring and a dichlorophenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C24H16Cl2N2O3 |
|---|---|
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
methyl 2-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H16Cl2N2O3/c1-31-24(30)16-7-3-5-9-21(16)28-23(29)17-13-22(14-10-11-18(25)19(26)12-14)27-20-8-4-2-6-15(17)20/h2-13H,1H3,(H,28,29) |
Clé InChI |
VPUORGUTPPZMPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B330081.png)
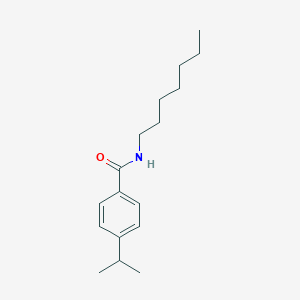
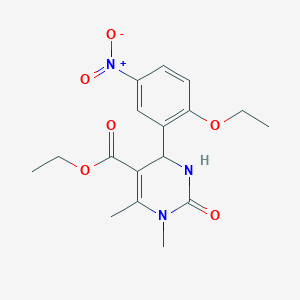
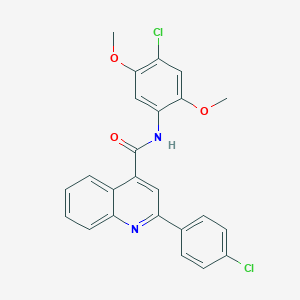
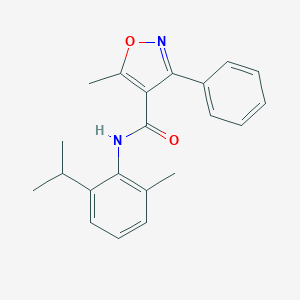
![4-[(4-{4-Nitrophenyl}-1-piperazinyl)carbonyl]-2-(4-methoxyphenyl)quinoline](/img/structure/B330089.png)
![2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B330090.png)
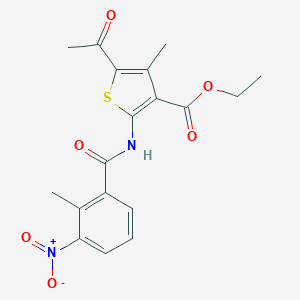

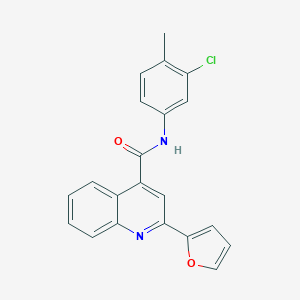
![2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330100.png)
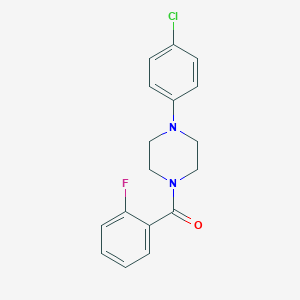
![N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B330102.png)
